molecular formula C7H19NSi B124409 N,N-Diethyl-1,1,1-trimethylsilylamine CAS No. 996-50-9

N,N-Diethyl-1,1,1-trimethylsilylamine

Cat. No. B124409
Key on ui cas rn: 996-50-9
M. Wt: 145.32 g/mol
InChI Key: JOOMLFKONHCLCJ-UHFFFAOYSA-N
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Patent
US05142080

Procedure details

In a 1 liter four-neck flask equipped with a stirrer, a reflux condenser, a dropping funnel and a thermometer were placed 108.5 g (1.0 mol) of trimethylchlorosilane, 111.1 g (1.1 mol) of triethylamine and 300 ml of hexane. Thereto, 73.0 g (1.0 mol) of diethylamine was added dropwise from the dropping funnel over a 1-hour period. During the addition, the temperature of the reaction system was kept within the range of 20° C. to 60° C. to make the reaction be proceeding. At the conclusion of the addition, the temperature was raised to 50-60° C. and kept there for 2 hours, whereby the reaction was matured. Then, the reaction mixture was filtered through a glass filter to remove the salt yielded as a by-product. The filtrate was allowed to stand for one day at room temperature to precipitate the salt. The salt precipitated was filtered off, and the filtrate was subjected to distillation under ordinary pressure to obtain 136.3 g of diethylaminotrimethylsilane as a fraction having a boiling point of 125-126° C. The yield was 94%, and the chlorine concentration was 146 ppm.
Quantity
108.5 g
Type
reactant
Reaction Step One
Quantity
111.1 g
Type
reactant
Reaction Step Two
Quantity
73 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:5])([CH3:4])Cl.[CH2:6]([N:8](CC)[CH2:9][CH3:10])[CH3:7].C(NCC)C>CCCCCC>[CH2:6]([N:8]([Si:2]([CH3:5])([CH3:4])[CH3:1])[CH2:9][CH3:10])[CH3:7]

Inputs

Step One
Name
Quantity
108.5 g
Type
reactant
Smiles
C[Si](Cl)(C)C
Step Two
Name
Quantity
111.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
73 g
Type
reactant
Smiles
C(C)NCC
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 1 liter four-neck flask equipped with a stirrer, a reflux condenser, a dropping funnel
ADDITION
Type
ADDITION
Details
During the addition
CUSTOM
Type
CUSTOM
Details
was kept within the range of 20° C. to 60° C.
ADDITION
Type
ADDITION
Details
At the conclusion of the addition
FILTRATION
Type
FILTRATION
Details
Then, the reaction mixture was filtered through a glass
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
to remove the salt
CUSTOM
Type
CUSTOM
Details
yielded as a by-product
WAIT
Type
WAIT
Details
to stand for one day at room temperature
Duration
1 d
CUSTOM
Type
CUSTOM
Details
to precipitate the salt
CUSTOM
Type
CUSTOM
Details
The salt precipitated
FILTRATION
Type
FILTRATION
Details
was filtered off
DISTILLATION
Type
DISTILLATION
Details
the filtrate was subjected to distillation under ordinary pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)N(CC)[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 136.3 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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